![molecular formula C22H24N2O5 B4011720 2-(4-ethylphenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate](/img/structure/B4011720.png)
2-(4-ethylphenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate
Description
- "2-(4-ethylphenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate" is a complex organic compound, part of the larger family of glycinates.
- Research into similar compounds has focused on synthesis methods, molecular structures, and chemical properties.
Synthesis Analysis
- Synthesis methods for related glycinate compounds involve condensation reactions and ring-opening processes. For example, the condensation of N-benzyl-2-phenylglycinol with ethyl glyoxylate leads to related oxazolidine compounds which are cleaved stereoselectively by dialkylzinc reagents (Andrés et al., 1992).
Molecular Structure Analysis
- The molecular structure of similar glycinate compounds has been elucidated using techniques like X-ray crystallography. These structures often involve complex ring systems and multiple functional groups (Sapnakumari et al., 2014).
Chemical Reactions and Properties
- Glycinates undergo various chemical reactions, including monoalkylations, dialkylations, and Michael additions. These reactions lead to a range of products, including aspartic and glutamic acid derivatives (López et al., 1996).
- Some glycinate compounds can be transformed into pyrroles through base-catalyzed intramolecular Knoevenagel condensation (Hombrecher & Horter, 1990).
Physical Properties Analysis
- The physical properties of glycinates like melting points, solubility, and crystalline structure can be determined using techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction (Sapnakumari et al., 2014).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, are influenced by the presence of various functional groups and the overall molecular structure. For example, the presence of ethylene diamine or oxazolidine rings in similar glycinate compounds affects their reactivity and complexation behavior (Appleton et al., 1990).
properties
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-2-16-8-10-18(11-9-16)19(25)15-29-22(28)14-24-21(27)13-23-20(26)12-17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXBNACUARFRKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)CNC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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